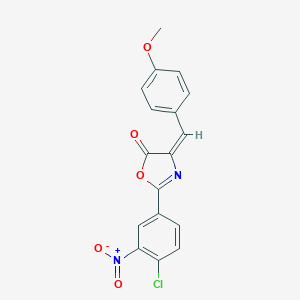
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one have been extensively studied. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes and proteins, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. These include further studies to determine its safety and efficacy, the development of new methods for its synthesis, and the exploration of its potential applications in various fields of scientific research. Moreover, it is important to investigate the potential side effects of this compound and to determine its optimal dosage for different applications.
Conclusion:
In conclusion, 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy and to explore its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with 2-amino-2-methyl-1-propanol to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Molekularformel |
C17H11ClN2O5 |
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-5-2-10(3-6-12)8-14-17(21)25-16(19-14)11-4-7-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8+ |
InChI-Schlüssel |
QHMCFFBBTGJOFP-RIYZIHGNSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)




![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)